molecular formula C18H29N3O3 B13537244 4-(1-Acryloylpiperidine-4-carbonyl)-1-isobutyl-3-methylpiperazin-2-one

4-(1-Acryloylpiperidine-4-carbonyl)-1-isobutyl-3-methylpiperazin-2-one

Cat. No.: B13537244
M. Wt: 335.4 g/mol
InChI Key: MXTYERSRZYFDNB-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the piperidine moiety, and the addition of various functional groups. Common reagents used in these reactions include alkyl halides, amines, and acyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with specific biological targets.

Medicine

Medically, compounds like 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one may be explored for their therapeutic potential in treating conditions such as neurological disorders, infections, or cancer.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one
  • 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine

Uniqueness

Compared to similar compounds, 3-methyl-1-(2-methylpropyl)-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one may exhibit unique properties due to the specific arrangement of its functional groups. These differences could result in distinct biological activities or chemical reactivity, making it a compound of interest for further study.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-2-one

InChI

InChI=1S/C18H29N3O3/c1-5-16(22)19-8-6-15(7-9-19)18(24)21-11-10-20(12-13(2)3)17(23)14(21)4/h5,13-15H,1,6-12H2,2-4H3

InChI Key

MXTYERSRZYFDNB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1C(=O)C2CCN(CC2)C(=O)C=C)CC(C)C

Origin of Product

United States

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